molecular formula C17H19FN2O4S B5265972 N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-N~2~-methylglycinamide

N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-N~2~-methylglycinamide

Cat. No.: B5265972
M. Wt: 366.4 g/mol
InChI Key: GIPICHUVGQSSJY-UHFFFAOYSA-N
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Description

N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-N~2~-methylglycinamide is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

2-[(4-ethoxyphenyl)sulfonyl-methylamino]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S/c1-3-24-13-8-10-14(11-9-13)25(22,23)20(2)12-17(21)19-16-7-5-4-6-15(16)18/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPICHUVGQSSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-ethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-N~2~-methylglycinamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-N~2~-methylglycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-N~2~-methylglycinamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding. Its structural features make it a valuable tool for probing biological pathways.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N2-[(4-ethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-N~2~-methylglycinamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic or chemical outcomes. The compound’s sulfonyl and fluorophenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-methylglycinamide
  • N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-phenylglycinamide

Uniqueness

N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-N~2~-methylglycinamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ethoxyphenyl and fluorophenyl groups provide distinct reactivity patterns, making it a versatile compound for various applications.

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